L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine
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Overview
Description
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosine: Another peptide with similar amino acid composition but different sequence.
Glycyl-L-Leucine: A simpler dipeptide with fewer amino acids.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with distinct structural properties.
Properties
CAS No. |
921202-51-9 |
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Molecular Formula |
C39H63N9O11S |
Molecular Weight |
866.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H63N9O11S/c1-21(2)14-27(45-32(52)19-42-31(51)18-44-38(57)34(40)23(5)6)35(54)43-17-30(50)41-20-33(53)46-28(16-24-8-10-25(49)11-9-24)37(56)47-26(12-13-60-7)36(55)48-29(39(58)59)15-22(3)4/h8-11,21-23,26-29,34,49H,12-20,40H2,1-7H3,(H,41,50)(H,42,51)(H,43,54)(H,44,57)(H,45,52)(H,46,53)(H,47,56)(H,48,55)(H,58,59)/t26-,27-,28-,29-,34-/m0/s1 |
InChI Key |
XHKQAVNGOPHORK-YADUJKSQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
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